3-methoxy-1-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-methoxy-1-methyl-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.078644241 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
3-Methoxy-1-methyl-6H-benzo[c]chromen-6-one, a significant constituent of shilajit (a herbal medicine), can be synthesized through Bu3SnH mediated cyclisation. This process involves cyclisation of o-(benzyloxy)aryl and o-[(aryloxy)methyl]aryl radicals, yielding 6H-benzo[c]chromenes, which are then oxidized to 6H-benzo[c]chromen-6-ones (Bowman, Mann, & Parr, 2000). Additionally, benzo[c]chromen-6-ones can be prepared via a Suzuki coupling and lactonization sequence, utilizing ionic liquids for enhanced efficiency (Kemperman et al., 2006).
Crystal Structure and Properties
The molecular structure of related compounds, such as alternariol (systematic name: 3,7,9-trihydroxy-1-methyl-6H-benzo[c]chromen-6-one), reveals a steric-induced twist in the benzene rings, stabilized by intramolecular hydrogen bonding. This creates a three-dimensional network in the crystal structure (Siegel et al., 2010). The synthesis of benzo[c]coumarin carboxylic acids, which include derivatives of 6H-benzo[c]chromenes, demonstrates fluorescence properties in both ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds (Shi, Liang, & Zhang, 2017).
Fluorescence and Sensory Applications
Certain derivatives of 6H-benzo[c]chromen-6-ones exhibit unique fluorescence properties, making them potential candidates for developing fluorogenic sensors. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one shows strong fluorescence in protic environments, indicating its potential application in fluorescence-based methodologies across various scientific fields (Uchiyama et al., 2006).
Pharmacological Significance
The 6H-benzo[c]chromen-6-one structure is crucial in secondary metabolites and holds considerable pharmacological importance. Synthetic protocols for these compounds, given their limited natural availability, are reviewed, highlighting their significance in the pharmaceutical industry (Mazimba, 2016).
Properties
IUPAC Name |
3-methoxy-1-methylbenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-9-7-10(17-2)8-13-14(9)11-5-3-4-6-12(11)15(16)18-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSYJYHWNRBBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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